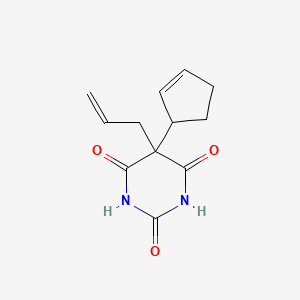
Cyclopentobarbital
描述
环戊巴比妥是一种巴比妥类衍生物,发明于 20 世纪 40 年代。 它以其镇静和抗惊厥特性而闻名,主要用作兽医中的麻醉剂 .
准备方法
环戊巴比妥可以通过多种方法合成。一种常见的方法是将巴比妥酸与环戊烯和烯丙基溴在特定条件下反应。该反应通常需要氢氧化钠等碱,并在乙醇等有机溶剂中进行。 然后通过重结晶纯化产物 .
工业生产方法可能涉及类似的合成路线,但规模更大,反应条件优化以最大限度地提高产量和纯度。 诸如连续流动合成和自动化反应器之类的技术可用于提高效率和可扩展性 .
化学反应分析
环戊巴比妥经历了几种类型的化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成各种氧化产物。
还原: 还原反应可以使用氢化铝锂等试剂进行,导致形成还原衍生物。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇或烷烃 .
科学研究应用
环戊巴比妥因其药理特性而被广泛研究。在化学中,它被用作模型化合物来研究巴比妥类药物的反应性和稳定性。 在生物学和医学中,它因其镇静和抗惊厥作用而被研究,使其在麻醉剂和抗惊厥药物的开发中具有价值 .
该化合物也已用于药物相互作用和代谢的研究,提供了对巴比妥类药物作用机制的见解。 此外,环戊巴比妥在制药行业中也有应用,特别是在兽医麻醉剂的制剂中 .
作用机制
环戊巴比妥通过增强γ-氨基丁酸(GABA)的活性来发挥作用,GABA 是中枢神经系统中的一种抑制性神经递质。 它与GABA受体结合,增加氯离子流入神经元,导致超极化和神经元兴奋性降低 .
环戊巴比妥的分子靶点包括GABA-A受体,在那里它充当正向别构调节剂。 这种相互作用增强了GABA的抑制作用,从而产生镇静和抗惊厥作用 .
相似化合物的比较
环戊巴比妥与其他巴比妥类药物如苯巴比妥和戊巴比妥相似。 它与苯巴比妥相比,作用时间更长,起效速度更慢 . 这使其在需要长时间镇静的情况下特别有用。
类似的化合物包括:
苯巴比妥: 以其抗惊厥特性和更短的作用时间而闻名。
戊巴比妥: 用作起效快的短效麻醉剂。
司可巴比妥: 另一种具有镇静和催眠作用的巴比妥类药物.
环戊巴比妥的独特特性使其成为研究和临床环境中宝贵的化合物。
属性
IUPAC Name |
5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJAYNMQDTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871549 | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-68-6 | |
| Record name | Cyclopentobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cyclopentobarbital?
A: this compound is a barbituric acid derivative. While the provided abstracts don't explicitly state the molecular formula and weight, they highlight key structural features. Notably, the molecule contains a cyclopentenyl ring that can be disordered over two positions, as revealed by single crystal X-ray structure determination []. Additionally, it possesses two NH groups capable of forming hydrogen bonds with other molecules [].
Q2: Are there any specific analytical techniques used to study this compound?
A2: Several analytical techniques are employed to characterize and quantify this compound. These include:
- Gas Chromatography: Coupled with a nitrogen-phosphorus detector, this technique quantifies this compound in biological samples like blood and tissue [].
- Bromometric Titration: This method utilizes bromine for quantitative analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2D techniques, help elucidate the structure and confirm the identity of this compound and its derivatives [].
- X-ray Powder Diffraction: This technique aids in characterizing the solid-state properties of this compound [].
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule [].
Q3: How does this compound interact with other compounds?
A: this compound can form cocrystals with other molecules, such as codeine []. This interaction is facilitated by hydrogen bonding between the NH groups of this compound and the piperidine and hydroxyl groups of codeine [].
Q4: Are there any known chemical reactions involving this compound?
A: Research highlights the bromination of this compound under different conditions []:
- In glacial acetic acid/HCl: This reaction leads to the formation of two epimeric 5-(2,3-dibromopropyl)-5-(3-bromo-2-hydroxycyclopentyl)-barbituric acids [].
- In methanol: Bromination yields a 7,8-Cyclopenta-9,10-dioxa-2,4-diaza[4.3.3]propellane derivative [].
Q5: Are there any potential applications of this compound in asymmetric synthesis?
A: While not directly discussed in the abstracts, the title of one paper suggests that this compound can be enantioselectively synthesized using palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives [, ]. This points towards potential applications in synthesizing chiral compounds with pharmaceutical relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
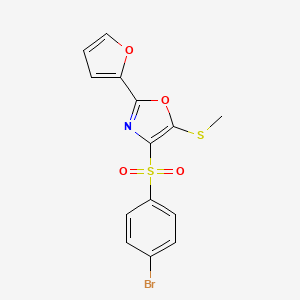
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
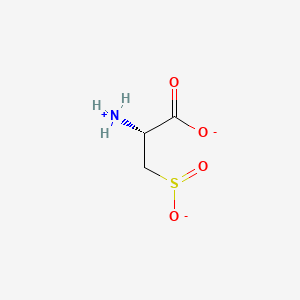
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
![N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE](/img/structure/B1221130.png)
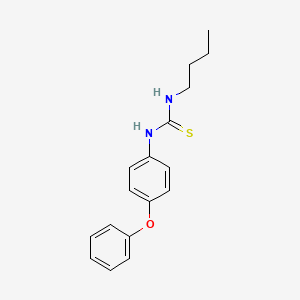
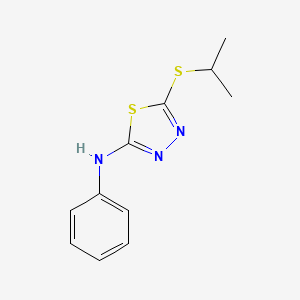
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
